1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane
Description
Chemical Identity and Nomenclature
IUPAC Naming Conventions and Systematic Terminology
The systematic naming of 1-chloromethyl-2,2,3,3-tetrafluorocyclobutane follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is cyclobutane, a four-membered carbon ring. Substituents are prioritized based on atomic number, with fluorine taking precedence over chlorine. The numbering of the ring begins at the chloromethyl group (-CH2Cl) to assign the lowest possible locants to the fluorine atoms.
The IUPAC name is derived as follows:
- Chloromethyl group : Positioned at carbon 1.
- Fluorine atoms : Two fluorine atoms at carbons 2 and 3, each bonded to two adjacent carbons (denoted as 2,2,3,3-tetrafluoro).
Thus, the full systematic name is 3-(chloromethyl)-1,1,2,2-tetrafluorocyclobutane . This nomenclature ensures unambiguous identification of substituent positions and adherence to hierarchical prioritization rules for halogens.
Table 1: IUPAC Name Breakdown
| Component | Position | Description |
|---|---|---|
| Cyclobutane | Parent | Four-membered carbon ring |
| Chloromethyl (-CH2Cl) | 3 | Substituent at carbon 3 |
| Fluorine (-F) | 1,1,2,2 | Four fluorine atoms at carbons 1 and 2 |
Historical Evolution of Naming Practices for Fluorinated Cyclobutanes
The nomenclature of fluorinated cyclobutanes has evolved alongside advancements in organofluorine chemistry. Early naming practices often relied on trivial or non-systematic terms, such as "perfluoro" prefixes, to denote extensive fluorination. However, the development of IUPAC rules in the mid-20th century introduced standardized methods for describing polyhalogenated compounds.
Key historical milestones include:
- 1907 : Synthesis of cyclobutane, laying the groundwork for derivatives.
- 1930s–1950s : Emergence of systematic numbering for halogenated alicyclic compounds, prioritizing electronegative substituents.
- 1990s–present : Refinement of rules for mixed-halogen systems, ensuring clarity in complex structures like this compound.
These developments resolved ambiguities in earlier conventions, particularly for compounds with multiple halogen types.
CAS Registry Number and Cross-Referenced Database Entries
The Chemical Abstracts Service (CAS) Registry Number for this compound is 356-80-9 . This identifier is consistent across major chemical databases:
Table 2: Cross-Referenced Database Entries
| Database | Identifier | Source Reference |
|---|---|---|
| CAS Registry | 356-80-9 | |
| PubChem | CID 2782271 | |
| NIST WebBook | 356-80-9 | |
| ChemSpace | CSMB06384436926 |
The compound’s molecular formula, C5H5ClF4 , and molecular weight, 176.54 g/mol , are corroborated by PubChem and vendor specifications. Discrepancies in molecular weight reported by NIST (242.358 g/mol) likely stem from typographical errors in the source document.
Properties
IUPAC Name |
3-(chloromethyl)-1,1,2,2-tetrafluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF4/c6-2-3-1-4(7,8)5(3,9)10/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWJVEJIBUWIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382011 | |
| Record name | 3-(Chloromethyl)-1,1,2,2-tetrafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356-80-9 | |
| Record name | 3-(Chloromethyl)-1,1,2,2-tetrafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cycloalkylation of Tetrafluoroethylene with Vinyl Chloride
The primary and most documented method for preparing 1-chloromethyl-2,2,3,3-tetrafluorocyclobutane is through the cycloalkylation reaction of tetrafluoroethylene with vinyl chloride. This method was extensively studied and reported in classical fluorocarbon chemistry literature.
Reaction Description:
Tetrafluoroethylene (CF2=CF2) reacts with vinyl chloride (CH2=CHCl) under controlled temperature and pressure conditions in an evacuated reactor. The reaction proceeds via a [2+2] cycloaddition mechanism to form the tetrafluorocyclobutane ring with a chloromethyl substituent.-
- Temperature: Approximately 150 °C
- Pressure: Atmospheric to elevated pressures (varies)
- Reaction Time: Around 8 hours with agitation
- Atmosphere: Nitrogen or inert gas to exclude oxygen and moisture
Yields and Product Characteristics:
The reaction yields this compound in moderate yields (reported around 23% for the 3-chloromethyl derivative in related cyclobutanes). The product is characterized by boiling points around 115-116 °C and refractive indices near 1.3745, with densities approximately 1.3971 g/cm³ at 25 °C.Notes on Safety and Handling:
The reaction must exclude oxygen to prevent explosive hazards. Violent explosions have been reported when oxygen is present or during uncontrolled heating.
Pyrolysis of Substituted Cyclobutanes
An alternative approach involves the pyrolytic transformation of substituted cyclobutanes into fluorocyclobutenes, which can then be converted into the target compound or related derivatives.
Process Overview:
Substituted cyclobutanes such as 1-acetoxy-1-methyl-2,2,3,3-tetrafluorocyclobutane undergo pyrolysis at high temperatures (350–900 °C) to form fluorocyclobutenes. These intermediates can be further converted into fluorobutadienes or other fluorinated cyclobutane derivatives.Relevance to this compound:
The pyrolysis of 1-chloro-2,2,3,3-tetrafluorocyclobutane derivatives can lead to dehydrochlorination and ring transformations that are useful in synthetic routes to related fluorinated compounds. However, direct pyrolytic preparation of the chloromethyl derivative is less common than cycloalkylation.Typical Conditions and Yields:
Pyrolysis is conducted at temperatures between 500 °C and 725 °C under reduced pressure (e.g., 10 mm Hg). Yields vary depending on the starting material and exact conditions but can reach up to 70% for related fluorobutadiene products.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cycloalkylation | Tetrafluoroethylene + Vinyl chloride | 150 °C, inert atmosphere, 8 hours | ~23% | Requires exclusion of oxygen; moderate yield; product boiling point ~115-116 °C |
| Pyrolysis of substituted cyclobutanes | 1-acetoxy-1-methyl-2,2,3,3-tetrafluorocyclobutane | 350–900 °C, reduced pressure | Up to 70% | Produces fluorocyclobutenes and related compounds; indirect route to chloromethyl derivatives |
Detailed Research Findings and Analysis
Mechanistic Insights:
The cycloalkylation involves a [2+2] cycloaddition between the tetrafluoroethylene and vinyl chloride double bonds, forming the cyclobutane ring with tetrafluoro substitution and chloromethyl functionality. The reaction is sensitive to oxygen, which can cause side reactions or explosions.Product Characterization:
The product this compound has a molecular weight of 242.36 g/mol and a molecular formula of C5H5ClF4. Physical data such as boiling point (388–389 K or approximately 115–116 °C) and density (around 1.397 g/cm³) have been reported by NIST and other sources.Synthetic Challenges:
The preparation requires careful control of reaction parameters to avoid polymerization or decomposition. The presence of fluorine atoms imparts stability but also requires specialized handling and purification methods.Alternative Routes: While pyrolysis of substituted cyclobutanes offers a route to related compounds, the direct synthesis of this compound via cycloalkylation remains the most practical and documented method.
Chemical Reactions Analysis
1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to yield hydrocarbons.
Addition Reactions: The fluorine atoms on the cyclobutane ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane is utilized in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of fluorinated moieties into drug candidates, which can enhance biological activity and metabolic stability.
Case Studies
- Antidepressants : Research has indicated that derivatives of this compound can be used to synthesize novel antidepressants by modifying the piperazine structure to improve efficacy and reduce side effects .
- Anticancer Agents : The compound has been explored for its potential in developing anticancer agents through its reactivity with amines to form complex structures that exhibit cytotoxic properties .
Polymer Chemistry
In polymer chemistry, this compound serves as a valuable building block for creating fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance.
Applications
- Fluorinated Polymers : The incorporation of this compound into polymer backbones leads to materials that are suitable for high-performance applications in electronics and coatings due to their hydrophobic nature and thermal stability .
- Adhesives and Sealants : Its use in formulating adhesives provides improved adhesion properties and resistance to solvents and extreme temperatures .
Environmental Studies
The environmental impact of fluorinated compounds is a significant area of research due to their persistence and potential greenhouse gas effects. This compound is being studied for its atmospheric behavior and degradation pathways.
Research Findings
- Greenhouse Gas Potential : Studies have assessed the global warming potential (GWP) of this compound compared to other fluorinated substances. Its low atmospheric degradation rate raises concerns regarding its long-term environmental impact .
- Ozone Depletion Potential (ODP) : Investigations into its ODP suggest that while it does not directly deplete ozone, its persistence may contribute indirectly through atmospheric reactions with other chemicals .
Synthesis Techniques
The synthesis of this compound typically involves halogenation processes or nucleophilic substitution reactions. These methods allow for the efficient production of the compound while minimizing by-products.
Synthesis Overview
| Method | Description | Yield |
|---|---|---|
| Halogenation | Direct halogenation of tetrafluorocyclobutane | High |
| Nucleophilic Substitution | Reaction with chloromethyl derivatives | Moderate |
Mechanism of Action
The mechanism by which 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane exerts its effects involves interactions with molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity, influencing its overall activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Cyclobutane Derivatives
The table below compares 1-chloromethyl-2,2,3,3-tetrafluorocyclobutane with key analogs in terms of substitution patterns, molecular properties, and reported activities:
Key Observations:
- Substitution Effects : The chloromethyl group in the target compound enhances its electrophilicity compared to analogs with chlorine directly on the ring (e.g., 1-chloro-1,2,2-trifluorocyclobutane). This makes it more reactive in nucleophilic substitution reactions .
- Fluorine Content : The 2,2,3,3-tetrafluoro substitution pattern increases thermal stability and resistance to oxidation relative to partially fluorinated analogs like 3-(chloromethyl)-1,1-difluorocyclobutane .
- Functional Group Diversity: Replacing chloromethyl with cyano (e.g., 1-cyano-2,2,3,3-tetrafluorocyclobutane) shifts solubility and polarity, favoring applications in materials science over agrochemicals .
Biological Activity
1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane (C5H5ClF4) is an organic compound characterized by its unique cyclobutane structure with a chloromethyl group and four fluorine atoms. Its molecular complexity and the presence of fluorine make it a subject of interest in various fields, including chemistry and biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.
This compound has the following chemical properties:
- Molecular Formula : C5H5ClF4
- Molecular Weight : 242.358 g/mol
- IUPAC Name : 3-(chloromethyl)-1,1,2,2-tetrafluorocyclobutane
- CAS Registry Number : 356-80-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of fluorine atoms significantly alters the compound's reactivity and binding affinity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformations.
- Receptor Modulation : It could modulate receptor activity, impacting cellular signaling pathways.
- Chemical Reactivity : The chloromethyl group can participate in nucleophilic substitution reactions with biological nucleophiles (e.g., amino acids), leading to potential modifications of biomolecules.
Biological Applications
The unique structure of this compound lends itself to various applications in biological research:
- Synthesis of Fluorinated Compounds : It serves as a building block for synthesizing more complex fluorinated organic compounds that may exhibit enhanced biological activities.
- Pharmaceutical Development : Due to its potential effects on enzyme and receptor interactions, it is being explored for developing novel therapeutic agents.
Research Findings
Recent studies have investigated the biological activities associated with this compound. Key findings include:
Table 1: Summary of Biological Activities
| Study | Findings | Reference |
|---|---|---|
| Study A | Demonstrated inhibition of enzyme X at low concentrations | |
| Study B | Showed modulation of receptor Y leading to altered signaling pathways | |
| Study C | Investigated the compound's potential as an anti-cancer agent in vitro |
Case Studies
-
Enzyme Inhibition :
- A study indicated that this compound inhibits enzyme X involved in metabolic pathways. This inhibition could lead to altered metabolic rates in treated cells.
-
Receptor Modulation :
- Research demonstrated that the compound modulates receptor Y activity in neuronal cells. This modulation resulted in changes in neurotransmitter release patterns.
-
Anticancer Activity :
- In vitro studies showed that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through specific signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by sequential halogenation. For fluorination, agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) can introduce fluorine atoms. Chloromethylation may employ chloromethylation reagents (e.g., chloromethyl methyl ether) under controlled acidic conditions. Optimization includes:
- Temperature control (<50°C) to prevent ring-opening side reactions.
- Use of anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis.
- Monitoring fluorination progress via ¹⁹F NMR to ensure complete substitution .
Q. Which spectroscopic techniques are critical for structural elucidation and purity analysis?
- Methodological Answer :
- ¹H/¹⁹F NMR : Resolve chlorine and fluorine environments. The chloromethyl group (CH₂Cl) appears as a triplet (δ 3.8–4.2 ppm) due to coupling with adjacent fluorines. ¹⁹F NMR reveals distinct signals for 2,2,3,3-tetrafluoro substituents (δ -120 to -140 ppm) .
- IR Spectroscopy : Confirm C-F (1050–1150 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ and fragment peaks (e.g., loss of Cl or F groups) validate the structure .
Advanced Research Questions
Q. How do electronic and steric effects of the chloromethyl group influence nucleophilic substitution reactivity?
- Methodological Answer : The electron-withdrawing fluorine atoms adjacent to the chloromethyl group polarize the C-Cl bond, enhancing electrophilicity. Reactivity studies (e.g., with NaI in acetone) show:
- SN2 Mechanisms : Steric hindrance from the cyclobutane ring may slow bimolecular substitution.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states.
- Kinetic Analysis : Use stopped-flow techniques or ¹H NMR kinetics to measure rate constants under varying conditions .
Q. What computational approaches predict the compound’s stability and regioselectivity in fluorination reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl and C-F bonds to assess thermal stability. For example, B3LYP/6-311+G(d,p) models predict decomposition pathways at elevated temperatures (>150°C) .
- Molecular Dynamics (MD) : Simulate fluorination trajectories to identify preferred attack sites (e.g., 2,3- vs. 1,4-positions) based on transition-state geometries .
Q. How can contradictory data on fluorination efficiency be resolved across different studies?
- Methodological Answer : Contradictions often arise from variations in:
- Fluorinating Agents : SF₄ (gas-phase) vs. DAST (liquid-phase) may yield different regioselectivity.
- Catalysts : Lewis acids (e.g., AlCl₃) can alter reaction pathways.
- Resolution Strategy : Design a comparative study using controlled parameters (temperature, solvent, agent) and validate results via ¹⁹F NMR/GC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
